![molecular formula C16H19NO3P- B15161742 Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate CAS No. 870889-00-2](/img/structure/B15161742.png)
Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate is a chemical compound that features a pyrrolidine ring attached to a naphthalene moiety, with an ethyl phosphonate group
Méthodes De Préparation
The synthesis of Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired products.
Applications De Recherche Scientifique
Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA or other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolidine derivatives and naphthalene-based phosphonates. Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Other similar compounds include:
4-(1-Pyrrolidinyl)piperidine derivatives: Known for their antibacterial and antifungal activities.
Pyrrolidine-2-one and pyrrolidine-2,5-diones: Used in medicinal chemistry for their bioactive properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
870889-00-2 |
|---|---|
Formule moléculaire |
C16H19NO3P- |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
ethoxy-(4-pyrrolidin-1-ylnaphthalen-1-yl)phosphinate |
InChI |
InChI=1S/C16H20NO3P/c1-2-20-21(18,19)16-10-9-15(17-11-5-6-12-17)13-7-3-4-8-14(13)16/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,18,19)/p-1 |
Clé InChI |
VRXMULYDGFKEAD-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)(C1=CC=C(C2=CC=CC=C21)N3CCCC3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
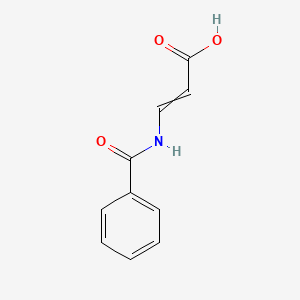

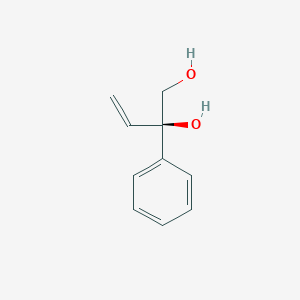
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
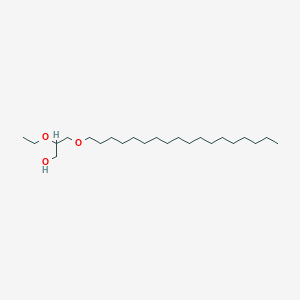
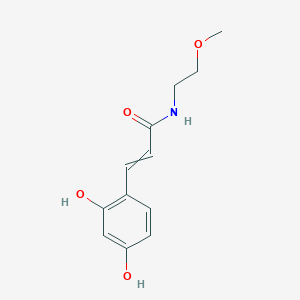
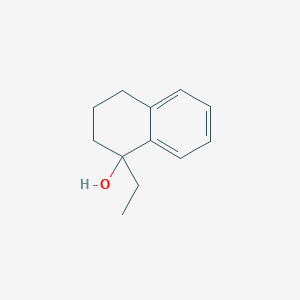
![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)

![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)
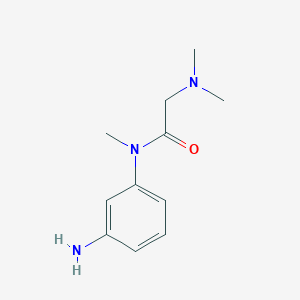
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
